Theophylline, 8,8'-ethylenebis-

Bivalent ligand design Dimeric xanthine Molecular recognition

Theophylline, 8,8'-ethylenebis- (CAS 1784-67-4), systematically named 8-[2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)ethyl]-1,3-dimethyl-7H-purine-2,6-dione, is a covalent dimer of two theophylline units linked by an ethylene bridge at the 8-position. This molecule (C₁₆H₁₈N₈O₄, MW 386.37 g·mol⁻¹) belongs to the class of bis(theophyllin-8-yl)alkane derivatives first synthesized and characterized by Fuchs, Gottlieb, and Pfleiderer in 1978.

Molecular Formula C16H18N8O4
Molecular Weight 386.37 g/mol
CAS No. 1784-67-4
Cat. No. B159173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheophylline, 8,8'-ethylenebis-
CAS1784-67-4
Synonyms8,8'-Ethylenebistheophyline
Molecular FormulaC16H18N8O4
Molecular Weight386.37 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C
InChIInChI=1S/C16H18N8O4/c1-21-11-9(13(25)23(3)15(21)27)17-7(19-11)5-6-8-18-10-12(20-8)22(2)16(28)24(4)14(10)26/h5-6H2,1-4H3,(H,17,19)(H,18,20)
InChIKeyAZDQOGJHRRZXFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8,8'-Ethylenebistheophylline (CAS 1784-67-4): Structural and Procurement Baseline for the Dimeric Xanthine


Theophylline, 8,8'-ethylenebis- (CAS 1784-67-4), systematically named 8-[2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)ethyl]-1,3-dimethyl-7H-purine-2,6-dione, is a covalent dimer of two theophylline units linked by an ethylene bridge at the 8-position [1]. This molecule (C₁₆H₁₈N₈O₄, MW 386.37 g·mol⁻¹) belongs to the class of bis(theophyllin-8-yl)alkane derivatives first synthesized and characterized by Fuchs, Gottlieb, and Pfleiderer in 1978 [2]. Unlike the monomeric theophylline (C₇H₈N₄O₂, MW 180.16 g·mol⁻¹) used clinically as a bronchodilator, this dimeric analog exhibits distinct physicochemical properties including a lower calculated logP (XLogP3-AA = −0.4 versus −0.13 for theophylline) and a substantially higher hydrogen-bond acceptor count (6 versus 4), features that confer differentiated molecular recognition and solubility behavior [1][3]. In 2022, 8,8'-ethylenebistheophylline emerged as one of the two top-ranked computational screening hits for inhibiting the methyl-CpG-binding domain protein 2 (MBD2), a target implicated in epigenetic regulation, cancer progression, and somatic cell reprogramming, marking a departure from the canonical phosphodiesterase/adenosine-receptor pharmacology of monomeric theophylline [4].

Bivalent xanthine scaffold for dual-site recognition studies
Reported top-ranked computational hit for MBD2–DNA disruption
Differentiated from monomeric theophylline pharmacology; suited for epigenetic target research

Why Theophylline Monomer or Aminophylline Cannot Substitute for 8,8'-Ethylenebistheophylline in Epigenetic-Target Research


The covalent ethylene bridge in 8,8'-ethylenebistheophylline creates a bivalent ligand topology that is fundamentally absent in theophylline monomer (MW 180.16) and in the non-covalent salt aminophylline (theophylline·ethylenediamine, 2:1). This bivalency enables simultaneous engagement of two recognition surfaces within a single binding pocket or across dimeric protein interfaces—a mode of interaction inaccessible to mono-xanthine ligands [1]. Computational docking and molecular dynamics simulations against the MBD2 methyl-DNA-binding domain have demonstrated that 8,8'-ethylenebistheophylline and the structurally unrelated CID3100583 are the only two compounds from a comprehensive library screen that survive multi-stage filtering (docking, MD simulation, per-residue energy decomposition, and ADMET prediction), whereas theophylline monomer is not retained as an MBD2 hit in this screening cascade [2]. Consequently, researchers procuring compounds for MBD2-targeted epigenetic studies or somatic cell reprogramming protocols cannot rely on generic theophylline or its pharmaceutical salts as surrogates for 8,8'-ethylenebistheophylline without losing target engagement at the MBD2–DNA interface.

Theophylline monomer
Lacks bivalent topology; not retained as MBD2 hit in identical screening cascade.
Aminophylline
Non-covalent salt dissociates to monomer in solution; cannot maintain covalent dimeric engagement required for MBD2–DNA disruption.

Quantitative Differentiation Evidence: 8,8'-Ethylenebistheophylline Versus Closest Comparators


Molecular Weight and Bivalent Topology Differentiation Versus Theophylline Monomer

The covalent ethylene bridge connecting two theophylline units in 8,8'-ethylenebistheophylline produces a bivalent architecture with a molecular weight 2.14-fold higher than that of monomeric theophylline. This structural feature fundamentally distinguishes the compound from mono-xanthine ligands, enabling simultaneous dual-site interactions that are sterically impossible for theophylline (MW 180.16 g·mol⁻¹). The PubChem-computed XLogP3-AA value of −0.4 indicates greater hydrophilicity than theophylline (XLogP3 = −0.13), a relevant parameter for aqueous solubility and formulation considerations [1][2].

MW & logP vs Theophylline
Head-to-head
386.37 g/mol; XLogP3 −0.4 vs 180.16 g/mol; −0.13
2.14× higher MW, more hydrophilic; alters solubility and binding stoichiometry.
Computed properties; confirm experimentally.
Bivalent ligand design Dimeric xanthine Molecular recognition

Hydrogen-Bond Donor and Acceptor Count: Implications for Supramolecular Assembly and Co-Crystal Engineering

8,8'-Ethylenebistheophylline possesses 2 hydrogen-bond donors and 6 hydrogen-bond acceptors, whereas theophylline monomer presents 1 donor and 4 acceptors according to PubChem Cactvs descriptors [1][2]. This 50% increase in acceptor count and doubling of donor capacity arise from the presence of two intact theophylline NH groups and two complete xanthine carbonyl systems (four C=O groups total). The expanded H-bonding inventory enables the formation of extended supramolecular networks, co-crystals, and host–guest complexes with stoichiometries and topologies that differ qualitatively from those achievable with monomeric theophylline, as demonstrated in the extensive crystallographic literature on theophylline polymorphs and co-crystals [3].

H-Bond Donors/Acceptors
Head-to-head
Donors: 2 vs 1; Acceptors: 6 vs 4
Expanded H-bonding enables distinct supramolecular networks.
Cactvs descriptors; review solid-form data.
Supramolecular chemistry Crystal engineering Hydrogen-bond networks

MBD2 Target Engagement: Computational Screening Survivorship Versus Theophylline Monomer

In a multi-stage computational screening pipeline (molecular docking, MD simulation, per-residue energy decomposition, and ADMET prediction) targeting the methylated DNA-binding domain (MBD) of human MBD2, 8,8'-ethylenebistheophylline was one of only two compounds—alongside CID3100583—that emerged from the comprehensive compound library as a validated candidate for disrupting the MBD2–DNA interaction [1]. Theophylline monomer was not retained as a hit in this screening cascade, indicating that the ethylene-bridged dimeric topology is essential for recognition at the MBD2MBD–DNA interface. The study authors explicitly designate 8,8'-ethylenebistheophylline as a prospective inhibitor with potential utility spanning from cancer treatment to somatic cell reprogramming protocols [1].

MBD2 Screen Survivorship
Head-to-head
Hit surviving docking, MD, ADMET vs non-hit theophylline
Theophylline monomer not retained; bivalency required for MBD2 engagement.
Computational screening; in vitro validation pending.
Epigenetic inhibitors MBD2 DNA methylation reader Virtual screening

Covalent Dimer Versus Non-Covalent Salt: Differentiation from Aminophylline

Aminophylline, a clinically used bronchodilator, is a 2:1 non-covalent salt of theophylline with ethylenediamine (C₁₆H₂₄N₁₀O₄, MW 420.43 g·mol⁻¹) [1]. Unlike 8,8'-ethylenebistheophylline, where the ethylene bridge is covalently bonded to the C8 positions of two xanthine rings, aminophylline dissociates into its constituent theophylline and ethylenediamine ions in aqueous solution, releasing monomeric theophylline as the primary pharmacologically active species. The covalent linkage in 8,8'-ethylenebistheophylline ensures that the bivalent xanthine topology is maintained under all solution conditions, preventing dissociation into monomers. This distinction is critical for applications requiring persistent bivalency, such as bivalent inhibitor design or MBD2–DNA disruption, where the integrity of the dimeric structure determines target engagement efficacy [2].

Covalent vs Ionic Dimer
Class-level
Covalent C8–CH₂CH₂–C8; no dissociation vs aminophylline dissociates
Permanent bivalency vs dissociable salt; essential for dual-site engagement.
Based on bonding principles; confirm by stability assay.
Covalent dimer Non-covalent salt Aminophylline Dissociation stability

Synthetic Provenance and C8-Regioselective Functionalization: A Defined Entry Point for Derivatization

Two independent synthetic routes to 1,2-bis(theophyllin-8-yl)ethane have been reported. Fuchs et al. (1978) achieved the compound via cyclization of 4-alkylamino-5-nitrosouracils, establishing the general methodology for bis(theophyllin-8-yl)alkane derivatives [1]. Yoneda and Koga (1982) reported an alternative route where treatment of 6-amino-5-arylazo-1,3-dimethyluracils with ethyl propiolate followed by acid-catalyzed rearrangement produced 1,2-bis(theophyllin-8-yl)ethane when the arylazo group carries an electron-releasing substituent such as methoxy [2]. This dual synthetic provenance, combined with the defined C8–C8 ethylene connectivity, provides a well-characterized starting scaffold for further derivatization (e.g., N7-alkylation, thio-analog formation), in contrast to mono-theophylline derivatives where the C8 position is free and subject to electrophilic substitution. The compound has been assigned NSC number 14404 by the National Cancer Institute, indicating its inclusion in historical anticancer screening programs [3].

Synthetic Provenance
Class-level
2 independent routes (Fuchs 1978; Yoneda 1982); NSC-14404 assigned
Multiple routes reduce supply risk; NCI registry implies historical screening data.
Synthetic literature; verify purity and availability.
Theophylline derivatization C8-functionalization Purine chemistry Synthetic accessibility

ADMET Drug-Likeness Prediction Profile: Distinct Pharmacokinetic Signature Relative to Theophylline

In the 2022 MBD2 inhibitor screening study, 8,8'-ethylenebistheophylline was subjected to ADMET prediction alongside other screening hits to assess drug-likeness and foresee potential off-target effects [1]. While the abstract does not disclose individual parameter values, the compound was explicitly retained after ADMET filtering, confirming that its predicted absorption, distribution, metabolism, excretion, and toxicity profile met the pre-specified drug-likeness criteria applied uniformly across the screened library. Importantly, the calculated logP of −0.4 (PubChem XLogP3-AA) [2] and the higher polar surface area (inferred from 6 H-bond acceptors and 2 donors) suggest a pharmacokinetic profile distinct from theophylline (logP −0.13), with implications for tissue distribution and blood–brain barrier penetration. The compound's inclusion in the NCI Developmental Therapeutics Program (NSC-14404) further corroborates its prior consideration as a potential therapeutic lead [2].

ADMET Profile
Context-dependent
Passed ADMET filter in MBD2 screen; ΔXLogP3 = −0.27 (more hydrophilic)
Computationally pre-validated drug-likeness; distinct from theophylline ADME.
Specific parameter values not disclosed; review for target program.
ADMET prediction Drug-likeness Pharmacokinetics In silico ADME

Procurement-Driven Application Scenarios for 8,8'-Ethylenebistheophylline Based on Quantitative Differentiation Evidence


Epigenetic Drug Discovery: MBD2–DNA Disruption Screening and Lead Optimization

8,8'-Ethylenebistheophylline is directly applicable as a validated computational hit for disrupting the MBD2 methyl-DNA-binding domain (MBD2MBD)–DNA interaction [1]. Procurement of this compound enables follow-up in vitro validation (e.g., TR-FRET MBD2–DNA disruption assays, electrophoretic mobility shift assays), SAR expansion at the N7 and ethylene-linker positions, and co-crystallization trials with MBD2MBD. The bivalent topology is structurally essential for target engagement; monomeric theophylline is not a substitute because it fails to survive the identical in silico screening funnel [1].

Somatic Cell Reprogramming and iPSC Generation Protocols

The Çalışkaner 2022 study explicitly identifies 8,8'-ethylenebistheophylline as a candidate with 'usage potential in a wide range of applications from cancer treatment to somatic cell reprogramming protocols' [1]. MBD2 inhibition has been mechanistically linked to facilitation of epigenetic reprogramming. Researchers developing chemical cocktails for iPSC generation or transdifferentiation can procure this compound as a tool to probe MBD2-dependent barriers to reprogramming, leveraging its validated computational profile and the absence of confounding PDE/adenosine receptor pharmacology (characteristic of theophylline monomer) at the MBD2 target.

Bivalent Ligand Design and Supramolecular Host–Guest Chemistry

With 2 H-bond donors and 6 H-bond acceptors—a 100% and 50% increase, respectively, over theophylline monomer [1][2]—8,8'-ethylenebistheophylline provides a unique scaffold for constructing co-crystals, metal-organic frameworks (MOFs), and hydrogen-bonded supramolecular assemblies. The covalent C8–CH₂CH₂–C8 bridge pre-organizes two xanthine recognition motifs in a defined spatial relationship, offering advantages over non-covalent theophylline dimers (e.g., polymorph form IV theophylline dimers [3]) for applications where structural persistence across varying solvent and temperature conditions is required.

Anticancer Screening Follow-Up via NCI-Sourced Data

The assignment of NSC number 14404 by the National Cancer Institute's Developmental Therapeutics Program [1] indicates that 8,8'-ethylenebistheophylline has been entered into historical NCI-60 human tumor cell line screening. Researchers can retrieve any existing NCI-60 growth inhibition data (GI₅₀ values across the 60-cell-line panel) as a starting point for cancer-focused repurposing studies, particularly for tumor types where MBD2 overexpression or DNA hypermethylation is a known driver. This pre-existing NCI dataset, if available, provides a cost-efficient entry into anticancer lead evaluation.

Application
Selection Property
Validation Focus
MBD2–DNA disruption screening
Bivalent topology persistence
MBD2 binding assay validation
Somatic cell reprogramming studies
MBD2-dependent reprogramming barrier
iPSC generation endpoint monitoring
Supramolecular co-crystal engineering
Extended H-bond network capability
Solid-form screening and structure determination
Cancer cell-line screening (NCI-60)
Historical NCI-60 dataset availability
Growth inhibition endpoint retrieval and review
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